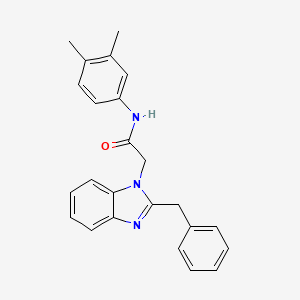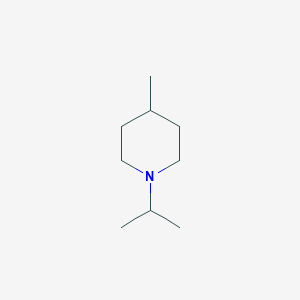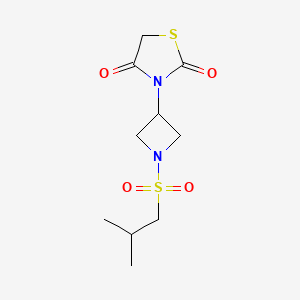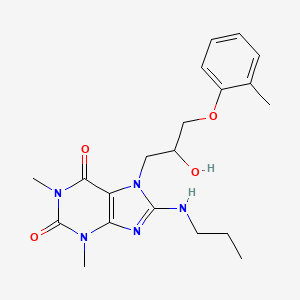
(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thioxothiazolidinone core, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide typically involves a multi-step process. One common method starts with the preparation of the thioxothiazolidinone core through a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base, such as piperidine, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the benzylidene and hexanoyl groups, followed by the coupling with 2-hydroxybenzohydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Knoevenagel condensation and subsequent steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. It is also being investigated for its anticancer properties, as it can induce apoptosis in cancer cells through various molecular pathways.
Medicine
In medicine, the compound’s anti-inflammatory properties make it a candidate for the development of new therapeutic agents for the treatment of inflammatory diseases. Additionally, its potential as an aldose reductase inhibitor suggests applications in the management of diabetic complications.
Industry
Industrially, (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide can be used as a precursor for the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway, involving the activation of caspases and the release of cytochrome c. The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound shares the thioxothiazolidinone core but differs in the acyl and hydrazide substituents.
(Z)-N’-(6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide derivatives: Various derivatives with different substituents on the benzylidene or hydrazide moieties.
Uniqueness
The uniqueness of (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide lies in its combination of the thioxothiazolidinone core with the specific benzylidene, hexanoyl, and hydroxybenzohydrazide groups. This unique structure imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N'-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-18-12-7-6-11-17(18)21(29)25-24-20(28)13-5-2-8-14-26-22(30)19(32-23(26)31)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,27H,2,5,8,13-14H2,(H,24,28)(H,25,29)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPEWVAOZMZET-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)

![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)


![N-[(4-methoxythian-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2807837.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![N-(3,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2807842.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
